4,4'-Sulfonylbis(phenoxybenzene) 4,4'-Sulfonylbis(phenoxybenzene)
Brand Name: Vulcanchem
CAS No.: 1623-91-2
VCID: VC21275544
InChI: InChI=1S/C24H18O4S/c25-29(26,23-15-11-21(12-16-23)27-19-7-3-1-4-8-19)24-17-13-22(14-18-24)28-20-9-5-2-6-10-20/h1-18H
SMILES: C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Molecular Formula: C24H18O4S
Molecular Weight: 402.5 g/mol

4,4'-Sulfonylbis(phenoxybenzene)

CAS No.: 1623-91-2

Cat. No.: VC21275544

Molecular Formula: C24H18O4S

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

4,4'-Sulfonylbis(phenoxybenzene) - 1623-91-2

Specification

CAS No. 1623-91-2
Molecular Formula C24H18O4S
Molecular Weight 402.5 g/mol
IUPAC Name 1-phenoxy-4-(4-phenoxyphenyl)sulfonylbenzene
Standard InChI InChI=1S/C24H18O4S/c25-29(26,23-15-11-21(12-16-23)27-19-7-3-1-4-8-19)24-17-13-22(14-18-24)28-20-9-5-2-6-10-20/h1-18H
Standard InChI Key UPGLMYCVFCOYJV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4

Introduction

Structural and Nomenclature Characteristics

Molecular Architecture

The compound’s structure consists of two phenoxybenzene groups connected via a sulfonyl bridge at the para positions. The sulfonyl group introduces polarity and electron-withdrawing effects, influencing the molecule’s reactivity and intermolecular interactions. The InChI key UPGLMYCVFCOYJV-UHFFFAOYSA-N and SMILES notation C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 confirm the connectivity and stereoelectronic configuration .

Nomenclature and Synonyms

The IUPAC name 1-phenoxy-4-(4-phenoxyphenyl)sulfonylbenzene reflects its substitution pattern. Common synonyms include:

  • Bis(4-phenoxyphenyl) sulfone

  • 4,4'-Diphenoxydiphenylsulfone

  • Benzene, 1,1'-sulfonylbis[4-phenoxy-

Physicochemical Properties

Basic Physical Parameters

PropertyValueSource
Molecular Weight402.5 g/mol
AppearanceCrystalline solid
SolubilityOrganic solvents (e.g., DMSO)
StabilityStable at room temperature

The compound’s high melting point (exact value unspecified in literature) and density are attributed to its rigid, symmetrical structure and strong intermolecular forces .

Synthesis and Catalytic Applications

Role in Organic Synthesis

The compound serves as a catalyst in amination reactions. For example, in the synthesis of 4-amino-5-chloro-1-phenylpyridazin-6-one (chloridazon), it achieves yields up to 92.3% under optimized conditions (130°C, 5 bar ammonia pressure) .

Table 1: Catalytic Performance in Chloridazon Synthesis

Catalyst LoadingTemperaturePressureYield
0.15 mol130°C5 bar92.3%
0.05 mol130°C5 bar90%

The catalyst is recoverable via acid precipitation, with >99% retrieval efficiency, underscoring its practicality in industrial processes .

Applications in Materials Science

Organic Electronics

The sulfonyl group’s electron-withdrawing nature and the compound’s extended conjugation make it a candidate for:

  • Electron-Transport Layers: In OLEDs, where sulfones enhance electron injection efficiency.

  • Dye-Sensitized Solar Cells (DSSCs): As a charge-separation promoter .

Polymer Modification

Incorporation into poly(ether sulfone) matrices improves thermal stability and mechanical strength, beneficial for high-performance membranes and coatings .

ParameterRecommendation
Storage TemperatureRoom temperature, dry environment
StabilityStable for ≥6 months at -80°C
SolubilizationUse DMSO or ethanol; avoid aqueous solutions

Future Research Directions

  • Toxicity Studies: Systematic evaluation of ecotoxicological impacts.

  • Advanced Material Design: Exploration in perovskite solar cells and conductive polymers.

  • Synthetic Optimization: Development of greener synthesis routes using biocatalysts or solvent-free conditions.

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